6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-8-10-19(12-16(15)2)29(26,27)21-11-9-18(14-23-21)22(25)24-13-17-6-4-5-7-20(17)28-3/h4-12,14H,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEHARZKHMENFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the 3,4-Dimethylphenylsulfonyl Group: This step involves the sulfonylation of the nicotinamide core using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the 2-Methoxybenzyl Group: The final step is the alkylation of the sulfonylated nicotinamide with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated systems to enhance efficiency.
Chemical Reactions Analysis
6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxybenzyl groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, molecular properties, and inferred pharmacological implications.
Structural Analogues and Substituent Variations
Key Observations:
Core Structure Differences: The target compound and F800-0312 share a pyridine-3-carboxamide core, whereas benzothiazole-acetamides () and furopyridine-carboxamides (–4) diverge in their heterocyclic frameworks. Benzothiazoles and furopyridines may confer distinct electronic or steric profiles for target binding.
Substituent Effects :
- N-Substituents : The 2-methoxybenzyl group in the target compound differs from F800-0312’s 3-chloro-4-methoxyphenyl. The chloro substituent in F800-0312 may enhance electronegativity and influence binding interactions (e.g., halogen bonding), whereas the benzyl group in the target compound could improve membrane permeability .
- Sulfonyl vs. Acetamide : The benzenesulfonyl group (target compound) versus acetamide () may alter hydrogen-bonding capacity. Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while acetamides may modulate kinase activity .
Molecular Weight and Lipophilicity :
- The target compound’s estimated molecular weight (~413.5 g/mol) is lower than F800-0312 (430.90 g/mol) and significantly lower than the furopyridine derivative (547.55 g/mol). Higher molecular weight in the latter may reduce bioavailability, though fluorinated groups (e.g., in ) could mitigate this via enhanced solubility .
Hypothesized Pharmacological Implications
- Target Selectivity : The 3,4-dimethylbenzenesulfonyl group may favor interactions with sulfonamide-binding enzymes (e.g., tyrosine kinases or carbonic anhydrases), whereas benzothiazole derivatives () might target oxidative stress-related pathways.
- Metabolic Stability : The 2-methoxybenzyl group in the target compound could enhance metabolic stability compared to chlorinated or fluorinated analogues, which may undergo oxidative dehalogenation .
Biological Activity
6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, along with a comprehensive analysis of its biological activity.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₈H₁₉N₃O₃S
- Molecular Weight: 357.43 g/mol
- CAS Number: 866340-26-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and immune responses. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating pathways such as NF-κB activation and cytokine release.
Key Mechanisms:
- NF-κB Pathway Modulation : Studies indicate that compounds bearing similar structures can activate the NF-κB pathway, leading to increased expression of pro-inflammatory cytokines .
- Cytokine Release : The compound may enhance the release of immunostimulatory cytokines in immune cells, facilitating an adaptive immune response .
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in various in vitro assays:
In Vivo Studies
Preliminary animal studies suggest that this compound may have therapeutic potential in models of inflammation and autoimmunity.
Case Study:
In a murine model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in disease severity as measured by joint swelling and histological analysis of synovial tissue. The treatment group showed a decrease in pro-inflammatory cytokines compared to controls, indicating a potential role in managing autoimmune conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyridine and benzenesulfonyl moieties can significantly influence biological activity. For instance, the presence of the methoxy group on the phenyl ring enhances solubility and bioavailability, which is crucial for effective therapeutic action.
Q & A
Q. What are the standard synthetic routes for 6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide?
The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Sulfonylation : Reacting pyridine-3-carboxylic acid derivatives with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Amide Coupling : Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to conjugate the (2-methoxyphenyl)methylamine moiety to the pyridine-carboxylic acid intermediate .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures purity (>95% by HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the sulfonyl and benzyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₂O₄S: 411.1381) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Q. How does the solubility profile of this compound influence experimental design?
- Solvent Selection : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
- Formulation Stability : Monitor for precipitation in aqueous buffers (e.g., PBS) using dynamic light scattering (DLS) to ensure colloidal stability during in vitro studies .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis?
- Reaction Monitoring : Use thin-layer chromatography (TLC) or inline FTIR to track intermediate formation and minimize side reactions (e.g., over-sulfonylation) .
- Catalyst Optimization : Replace DCC with EDC/HOBt to reduce racemization during amide coupling, improving enantiomeric purity (>98% ee) .
- Temperature Control : Maintain sulfonylation at 0–5°C to suppress hydrolysis of the sulfonyl chloride intermediate .
Q. How should conflicting data between NMR and mass spectrometry results be resolved?
- Isotopic Pattern Analysis : HRMS can distinguish between isobaric impurities (e.g., chlorine vs. sulfur isotopes) that NMR may not resolve .
- 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing benzenesulfonyl vs. methoxyphenyl signals) .
- Synthesis of Analogues : Prepare a deuterated or halogenated derivative to confirm peak assignments via isotopic shifts .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Focus on the sulfonyl group’s role in H-bonding with active-site zinc ions .
- Pharmacophore Mapping : Identify critical moieties (e.g., methoxybenzyl for lipophilicity, pyridine-carboxamide for hydrogen bonding) using MOE or Phase .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~3.2) and cytochrome P450 interactions to prioritize in vivo studies .
Methodological Considerations
- Data Reproducibility : Cross-validate synthetic protocols using independent batches and orthogonal characterization (e.g., XRD for crystalline derivatives) .
- Conflict Resolution : For contradictory bioactivity data (e.g., IC₅₀ variability), standardize assay conditions (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
